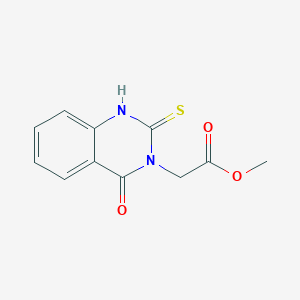

![molecular formula C17H15BrN2O5S B2468469 N-{4-[2-(6-溴-3-羟基-2-氧代-2,3-二氢-1H-吲哚-3-基)乙酰]苯基}甲磺酰胺 CAS No. 1808444-38-3](/img/structure/B2468469.png)

N-{4-[2-(6-溴-3-羟基-2-氧代-2,3-二氢-1H-吲哚-3-基)乙酰]苯基}甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been found in many important synthetic drug molecules . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Synthesis Analysis

Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis

The molecular structure of indoles is aromatic in nature, similar to the benzene ring. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

Indoles are versatile and can participate in a variety of chemical reactions. They are often used in multicomponent reactions for the synthesis of various heterocyclic compounds .Physical And Chemical Properties Analysis

Indoles are typically crystalline and colorless in nature with specific odors . They are important types of molecules and natural products .科学研究应用

合成方法

- Korolev 等人 (2003) 阐述了两种合成 (吲哚-3-基)甲磺酰胺的方法,该方法基于使用吲哚或吲哚酚化合物的中间体的吲哚核的反应性 (Korolev 等人,2003)。

结构和超分子研究

- Dey 等人 (2015) 对三种尼美舒利三唑衍生物进行了结构研究,通过 Hirshfeld 表面和指纹图分析了分子间的相互作用 (Dey 等人,2015)。

- Patel 等人 (1993) 探讨了 N-(4-(1-氧代-2-氯代乙酰乙基)苯基甲烷磺酰胺的立体选择性微生物还原,该化合物是合成的潜在手性中间体 (Patel 等人,1993)。

相互作用和分子研究

- Raphael 等人 (2015) 研究了乙酸甲酯与喹喔啉衍生物的水溶液之间的相互作用,包括本化合物的一个衍生物 (Raphael 等人,2015)。

晶体学和分子设计

- Dey 等人 (2016) 合成了尼美舒利衍生物,并根据实验室粉末 X 射线衍射数据确定了它们的晶体结构 (Dey 等人,2016)。

- Lis 等人 (1987) 研究了与本化合物相关的 novel 3-alkyl-1-[omega-[4-[(烷基磺酰)氨基]苯基]-omega-羟基烷基]-1H-咪唑鎓盐的合成和抗心律失常活性 (Lis 等人,1987)。

分子动力学和反应

- Akbaba 等人 (2014) 研究了从茚满和四氢萘衍生的新型磺酰胺衍生物的碳酸酐酶抑制特性 (Akbaba 等人,2014)。

- Sterkhova 等人 (2014) 研究了溶液中三氟-N-(3-甲酰环庚-2-烯-1-基)甲磺酰胺的结构和自缔合及其氢键行为 (Sterkhova 等人,2014)。

酶抑制和药用应用

- Kumar 等人 (2017) 合成了一系列磺酰胺并评估了它们的抗菌和细胞毒活性,表明了潜在的药用应用 (Kumar 等人,2017)。

化学选择性反应和合成

- Kondo 等人 (2000) 开发了可储存的 N-酰基-N-(2,3,4,5,6-五氟苯基)甲磺酰胺,展示了 N-酰基化反应中的化学选择性 (Kondo 等人,2000)。

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been found to inhibit enzymes, interact with receptors, or interfere with cellular signaling pathways .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as changes in cellular function, inhibition of viral replication, reduction of inflammation, and inhibition of cancer cell growth .

Result of Action

Indole derivatives are known to have a variety of effects at the molecular and cellular level, often leading to changes in cellular function, inhibition of viral replication, reduction of inflammation, and inhibition of cancer cell growth .

未来方向

属性

IUPAC Name |

N-[4-[2-(6-bromo-3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O5S/c1-26(24,25)20-12-5-2-10(3-6-12)15(21)9-17(23)13-7-4-11(18)8-14(13)19-16(17)22/h2-8,20,23H,9H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIDOXBYFMDUGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CC2(C3=C(C=C(C=C3)Br)NC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-(6-bromo-3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Acetyl-4-{[5-(4-methylphenyl)-2-furyl]carbonothioyl}piperazine](/img/structure/B2468386.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-phenylacetamide](/img/structure/B2468387.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2468390.png)

![N-(2-(dimethylamino)ethyl)-1-ethyl-N-(4-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2468394.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2468397.png)

![[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide](/img/no-structure.png)

![2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B2468401.png)

![3-(4-chlorophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2468402.png)

![4-Chloro-2-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2468405.png)

![ethyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B2468407.png)